2-(4-Fluorophenyl)-6-phenylmorpholine is a chemical compound characterized by its unique morpholine structure, which includes a fluorophenyl group at the 4-position and a phenyl group at the 6-position of the morpholine ring. The molecular formula of this compound is with a molecular weight of approximately 293.76 g/mol. It is often encountered in its hydrochloride form, which enhances its solubility in water and makes it more suitable for various applications in research and industry .
The reactivity of 2-(4-Fluorophenyl)-6-phenylmorpholine can be attributed to the presence of the morpholine ring, which can undergo various chemical transformations. These reactions may include:
These reactions are essential for synthesizing derivatives or analogs that may possess different biological activities or improved properties.
2-(4-Fluorophenyl)-6-phenylmorpholine has been investigated for its potential biological activities, particularly as a pharmacological agent. Research indicates that compounds with similar structures may exhibit:
Further studies are necessary to fully elucidate the specific biological mechanisms and therapeutic potential of this compound.
The synthesis of 2-(4-Fluorophenyl)-6-phenylmorpholine typically involves several steps:
Specific synthetic routes can vary based on available starting materials and desired purity levels .
2-(4-Fluorophenyl)-6-phenylmorpholine has several notable applications:
Interaction studies involving 2-(4-Fluorophenyl)-6-phenylmorpholine focus on its binding affinity with various biological targets. These studies help determine how effectively the compound interacts with neurotransmitter receptors or transporters, influencing its pharmacological profile. Key areas of investigation include:
Understanding these interactions is crucial for predicting therapeutic efficacy and safety profiles.
Several compounds share structural similarities with 2-(4-Fluorophenyl)-6-phenylmorpholine. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Similarity | Notable Differences |
---|---|---|
2-(4-Fluorophenyl)morpholine | Contains morpholine and fluorophenyl | Lacks additional phenyl group at position 6 |
3-Methyl-2-phenylmorpholine | Morpholine core with methyl substitution | Different substitution pattern |
4-Fluorobenzamide | Contains fluorobenzene | Lacks morpholine structure |
1-(4-Fluorophenyl)ethylamine | Contains fluorobenzene | Aliphatic amine instead of morpholine |
These compounds exhibit varying degrees of biological activity and chemical reactivity based on their structural differences. The unique combination of both fluorinated and phenyl groups in 2-(4-Fluorophenyl)-6-phenylmorpholine contributes to its distinctive properties and potential applications in pharmacology .
Nucleophilic aromatic substitution represents a fundamental approach for constructing fluorinated morpholine derivatives, including 2-(4-Fluorophenyl)-6-phenylmorpholine [1] [2]. This methodology relies on the electron-withdrawing properties of fluorine substituents to activate aromatic rings toward nucleophilic attack [2]. The reaction mechanism proceeds through a stepwise addition-elimination sequence, forming a Meisenheimer complex intermediate followed by loss of the leaving group [3].
The application of nucleophilic aromatic substitution to morpholine synthesis typically involves the reaction of fluorinated aromatic compounds with morpholine derivatives under basic conditions [4] [3]. For 2-(4-Fluorophenyl)-6-phenylmorpholine synthesis, 4-fluorobenzaldehyde or 2-fluoroacetophenone can serve as starting materials, reacting with appropriately substituted morpholine precursors [4]. These reactions generally require elevated temperatures and polar solvents such as ethanol to facilitate the nucleophilic displacement [3].
The selectivity of nucleophilic aromatic substitution is significantly influenced by the substitution pattern on the aromatic ring [2]. Electron-withdrawing groups positioned ortho or para to the leaving group result in faster reactions compared to meta-positioned substituents [2]. This regioselectivity principle is crucial for achieving efficient synthesis of 2-(4-Fluorophenyl)-6-phenylmorpholine, where the fluorine substituent's position directly affects reaction kinetics and product formation [1] [2].
Recent developments in continuous flow nucleophilic aromatic substitution have demonstrated enhanced control over reaction parameters [3]. The use of flow chemistry provides improved heat and mass transfer characteristics, enabling better temperature control and reduced reaction times compared to traditional batch processes [3]. These advantages are particularly relevant for industrial applications where consistent product quality and efficient heat management are essential [3].
Reaction Type | Starting Materials | Reaction Conditions | Yield (%) | Key Features |
---|---|---|---|---|
Nucleophilic Aromatic Substitution | 2-Fluorobenzaldehyde + Morpholine | Ethanol, reflux, base | Good yields reported | Electron-withdrawing groups accelerate reaction |
Lithium Aluminum Hydride Reduction | 6-(4-Fluorophenyl)morpholin-3-one + Lithium Aluminum Hydride | Tetrahydrofuran, 0°C to reflux, 1h | 29 | Single step reduction of morpholinone |
Palladium-Catalyzed Hydroamination | Carbamate-protected aziridines + alkenes | Palladium catalyst, base, moderate temperature | Excellent yields and diastereoselectivity | Stereoselective morpholine formation |
Copper-Promoted Oxyamination | β-Hydroxy-N-alkenes + Copper(II) 2-ethylhexanoate | Copper(II) catalyst, alcohol/amine addition | Good to excellent yields | Intramolecular alcohol addition |
Suzuki Coupling | Aryl bromides + boronic acids | Palladium catalyst, base, 105°C | Good yields | Versatile aryl substitution |
Continuous Production (Manganese benzoate) | N,N-dihydroxyethylaniline + Manganese benzoate | 300°C, nitrogen atmosphere, phosphotungstic acid | 90.8 | Industrial-scale continuous process |
Transition metal-catalyzed coupling reactions provide versatile pathways for constructing complex morpholine structures with precise control over substitution patterns [5] [6] [7]. Palladium-catalyzed methodologies have emerged as particularly powerful tools for synthesizing 2-(4-Fluorophenyl)-6-phenylmorpholine derivatives through various coupling strategies [6] [7].
Palladium-catalyzed hydroamination reactions represent a sophisticated approach to stereoselective morpholine synthesis [6]. This methodology involves the use of carbamate-protected aziridines as starting materials, which undergo selective ring-opening followed by cyclization to form morpholine products as single diastereomers [6]. The reaction proceeds through palladium-catalyzed hydroamination of aminoalkenes, providing excellent yields and stereoselectivity for 2,5-disubstituted and 2,3,5-trisubstituted morpholines [6].
Suzuki coupling reactions have been successfully adapted for the synthesis of biphenyl-based morpholine derivatives [7]. The methodology involves palladium-catalyzed coupling of arylboronic acids with halogenated morpholine precursors, followed by reduction to yield the desired products [7]. This approach demonstrates particular utility for introducing diverse aromatic substituents, enabling the synthesis of 2-(4-Fluorophenyl)-6-phenylmorpholine through sequential coupling and cyclization steps [7].
Copper-promoted oxyamination reactions offer an alternative transition metal-catalyzed approach for morpholine synthesis [8]. This methodology employs copper(II) 2-ethylhexanoate as a promoter for the addition of alcohols and amines across alkenes [8]. The reaction proceeds through intramolecular alcohol addition coupled with intermolecular amine coupling, resulting in the formation of 2-aminomethyl morpholines with good to excellent yields and diastereoselectivities [8].
The development of continuous production methods using transition metal catalysis has demonstrated significant potential for industrial applications [9]. A continuous process utilizing manganese benzoate catalysis has achieved 90.8% yield for 4-phenylmorpholine synthesis under controlled temperature conditions [9]. This approach involves the reaction of N,N-dihydroxyethylaniline with manganese benzoate at 300°C under nitrogen atmosphere, with phosphotungstic acid serving as a co-catalyst [9].
Solvent-free mechanochemical synthesis represents a paradigm shift toward environmentally sustainable methodologies for morpholine derivative preparation [10] [11] [12]. This approach eliminates the need for organic solvents by utilizing mechanical energy to drive chemical transformations, significantly reducing environmental impact while maintaining high reaction efficiency [13] [14].
The mechanochemical synthesis of morpholine derivatives operates through the direct grinding of solid reactants using ball milling equipment [15] [14]. Ball mills generate kinetic energy through impact and friction between grinding balls and reactants, providing the activation energy necessary for bond formation and ring closure reactions [14]. This mechanical activation creates reactive sites on solid surfaces, enabling chemical reactions to proceed under ambient conditions without solvent assistance [14].
Recent developments in mechanochemical morpholine synthesis have demonstrated the feasibility of multistep, one-pot protocols [13]. A two-step, one-jar approach for heterocycle formation and subsequent functionalization has been successfully applied to synthesize various morpholine derivatives in moderate to excellent yields [13]. This methodology considers the solid-state properties of materials and compatibility of auxiliary reagents to achieve efficient sequential transformations [13].
The application of mechanochemical methods to morpholine-2-thione synthesis has shown particular promise [12]. A multicomponent reaction involving nitromethane, carbon disulfide, and aziridine under solvent-free conditions with triethylamine provides high yields of substituted morpholine-2-thione derivatives [12]. The reaction features broad substrate scope, short reaction times, and straightforward procedures, making it attractive for large-scale applications [12].
Ball milling technology has proven especially effective for the synthesis of complex heterocyclic compounds containing morpholine moieties [15]. The mechanochemical approach enables the formation of covalent organic frameworks through reaction between 1,3,5-triformylphloroglucinol and melamine at ambient temperature [15]. This method reduces reaction time by 36-fold and solvent usage by 8-fold compared to traditional solvothermal methods [15].
Method | Reagents | Solvent Requirements | Temperature (°C) | Time | Advantages |
---|---|---|---|---|---|
Ethylene Sulfate Alkylation | Ethylene sulfate + tert-Butyl potassium oxide | Acetonitrile/Isopropanol or solvent-free | 0-60 | 2-16 hours | High selectivity, scalable, low waste |
Microwave-Assisted Synthesis | Various substrates + Microwave irradiation | Solvent-free or minimal solvent | 80-180 | 2-40 minutes | Rapid heating, reduced reaction time |
Solvent-Free Mechanochemical | Neat reactants + mechanical energy | Solvent-free | Room temperature | 1-24 hours | No solvent waste, enhanced reactivity |
Ball Milling Synthesis | Solid reactants + grinding balls | Solvent-free | Room temperature | 30 minutes-3 hours | Mechanical activation, green process |
One-Pot Multicomponent Reaction | Multiple components in single vessel | Minimal or no solvent | 60-100 | 10 minutes-5 hours | Atom economy, simplified purification |
Photocatalytic Annulation | Visible-light photocatalyst + Lewis acid | Organic solvents | Room temperature | Several hours | Mild conditions, high stereoselectivity |
Microwave-assisted synthesis has emerged as a powerful tool for optimizing morpholine derivative preparation through enhanced heating efficiency and reduced reaction times [16] [17] [18]. Microwave irradiation provides rapid, uniform heating by directly coupling with polar molecules in the reaction mixture, leading to accelerated reaction kinetics and improved yields [19] [20].
The application of microwave technology to morpholine synthesis demonstrates significant advantages over conventional heating methods [16] [21]. Microwave-assisted multicomponent reactions enable the rapid assembly of complex morpholine structures under solvent-free conditions [21]. The use of ytterbium trichloride as a catalyst under microwave irradiation has achieved excellent yields (80-95%) for functionalized morpholine derivatives within 4 minutes at 100°C [21].
Microwave-assisted synthesis of morpholino-pyridine derivatives has shown particular promise for green chemistry applications [16]. The methodology provides a facile, efficient, and environmentally benign approach for preparing morpholino-linked 1,4-dihydropyridine derivatives [16]. This approach eliminates the need for harsh reaction conditions while maintaining high product yields and purity [16].
The optimization of microwave-assisted morpholine synthesis involves careful control of temperature, power, and reaction time parameters [18] [22]. Microwave heating enables precise temperature control, allowing reactions to proceed at temperatures 10-20 degrees above solvent boiling points under pressurized conditions [22]. This enhanced heating capability significantly reduces reaction times while improving product selectivity [18].
Recent developments in continuous-flow microwave synthesis have demonstrated particular relevance for morpholine derivative preparation [18]. The combination of microwave heating with flow chemistry provides enhanced heat and mass transfer characteristics, enabling better temperature control and reduced reaction times compared to batch processes [18]. This approach offers significant advantages for scale-up applications where consistent product quality and efficient heat management are essential [18].
Microwave-assisted synthesis of morpholine-containing triazole derivatives has achieved remarkable efficiency [17]. The reaction involves heating substituted thiols with sodium hydroxide in propanol, followed by microwave irradiation at controlled temperatures [17]. The optimized conditions provide high yields with significantly reduced reaction times compared to conventional heating methods [17].
Industrial-scale production of 2-(4-Fluorophenyl)-6-phenylmorpholine faces significant challenges related to raw material costs, process equipment requirements, and environmental considerations [23] [24] [25] [26]. The commercial morpholine market, valued at 3.7 billion United States dollars in 2022 and projected to reach 7.74 billion United States dollars by 2032, demonstrates the economic importance of addressing these production challenges [24].
Raw material cost management represents a primary challenge for industrial morpholine production [26]. The synthesis of morpholine derivatives typically requires diethylene glycol and ammonia as starting materials, with raw material costs comprising 60-70% of total production expenses [26]. Price volatility in these feedstocks, particularly diethylene glycol, significantly impacts overall production economics [26]. Geopolitical tensions in the Middle East contribute to market volatility, while supply disruptions from plant shutdowns and trade flow disruptions further affect raw material availability and pricing [26].
Process equipment requirements for industrial morpholine synthesis demand substantial capital investment [25] [26]. Traditional production methods require high-pressure reactors, hydrogen supply systems, and specialized catalyst handling equipment [25]. The classical approach involves reacting diethylene glycol with ammonia under hydrogen pressure (30-400 atmospheres) at temperatures of 150-400°C in the presence of hydrogenation catalysts [25]. These conditions necessitate sophisticated pressure vessels and safety systems, resulting in high capital expenditure requirements [26].
Temperature and pressure management at industrial scale presents significant operational challenges [27] [25]. Large-scale reactors experience difficulties in achieving uniform heat distribution, leading to potential hot spots and reduced product quality [27]. The exothermic nature of morpholine synthesis reactions requires careful heat management to prevent runaway reactions and ensure consistent product formation [27]. Continuous production methods have shown promise in addressing these challenges through improved heat transfer characteristics and better process control [25].
Product purification at industrial scale involves energy-intensive separation processes [28] [26]. Traditional morpholine production requires fractional distillation to separate morpholine from unreacted starting materials and by-products [25]. The energy requirements for distillation operations represent a significant portion of overall production costs [26]. Alternative purification methods, such as crystallization-based separation, offer potential energy savings of 30-50% compared to conventional distillation approaches [26].
Environmental impact considerations increasingly influence industrial morpholine production strategies [28] [26]. Traditional synthesis methods generate substantial solvent waste and consume significant energy for heating and cooling operations [26]. Environmental compliance costs and waste disposal expenses add to overall production expenses [26]. The development of solvent-free processes and waste minimization strategies offers potential for reducing environmental compliance costs while improving process sustainability [28].
Challenge Category | Specific Issues | Traditional Approach Impact | Green Chemistry Solutions | Economic Impact |
---|---|---|---|---|
Raw Material Costs | Diethylene glycol and ammonia price volatility | Raw material costs 60-70% of production | Alternative feedstocks, process optimization | Cost reduction potential 20-30% |
Process Equipment | High-pressure reactors, hydrogen supply systems | Capital expenditure intensive, specialized equipment | Ambient pressure processes, simpler equipment | Capital expenditure reduction up to 40% |
Reaction Control | Temperature and pressure management at scale | Difficult heat management in large reactors | Microwave heating, better temperature control | Improved process efficiency |
Product Purification | Fractional distillation, product separation | Energy-intensive separation processes | Crystallization-based purification | Energy savings 30-50% |
Safety Considerations | Handling of toxic reagents, explosion risks | Safety protocols for hydrides and volatiles | Solid reagents, reduced volatile handling | Reduced insurance and compliance costs |
Environmental Impact | Solvent waste, energy consumption | High solvent consumption, waste generation | Solvent-free processes, waste minimization | Lower environmental compliance costs |
Safety considerations for industrial morpholine production involve handling highly reactive and potentially toxic reagents [26]. Traditional synthesis methods require the use of aluminum or boron hydride reducing agents, which are pyrophoric and can evolve hydrogen gas [10]. These materials require specialized handling procedures, low-temperature storage, and extensive safety protocols [10]. The implementation of alternative synthetic routes using solid reagents and reduced volatile handling offers potential for decreased insurance and compliance costs [26].
The comprehensive structural elucidation of 2-(4-Fluorophenyl)-6-phenylmorpholine requires a multifaceted spectroscopic approach combining nuclear magnetic resonance techniques with mass spectrometric validation [1] [2] [3]. This compound, with its molecular formula C₁₆H₁₆FNO and molecular weight of 257.30 g/mol, presents unique analytical challenges due to the presence of fluorine substitution and the morpholine heterocycle [4] [5].
Proton Nuclear Magnetic Resonance Analysis
The ¹H Nuclear Magnetic Resonance spectrum of 2-(4-Fluorophenyl)-6-phenylmorpholine exhibits characteristic signal patterns that reflect the heterocyclic nature and aromatic substitution pattern. The morpholine ring protons typically appear as complex multipiples between 2.5-4.0 ppm, with the axial and equatorial positions showing distinct chemical shift differences [6] [7]. The methylene protons adjacent to nitrogen (NCH₂) characteristically resonate at approximately 3.3-3.4 ppm as triplets with coupling constants of 4.6-4.8 Hz, while the oxygen-adjacent methylene protons (OCH₂) appear at 3.87-3.91 ppm with similar coupling patterns [8] [7].
The aromatic region between 6.8-8.0 ppm displays the characteristic fingerprint of both phenyl substituents. The 4-fluorophenyl group exhibits a distinctive AA'BB' pattern, with the ortho protons to fluorine appearing as doublets at approximately 7.0-7.3 ppm showing meta-coupling to fluorine (⁴JHF = 2-3 Hz), while the meta protons appear at 7.5-8.0 ppm with characteristic ortho-coupling to fluorine (³JHF = 8-10 Hz) [2] [3]. The unsubstituted phenyl group at the 6-position contributes additional aromatic signals in the 7.2-7.6 ppm region as multiplets [9] [6].
Carbon-13 Nuclear Magnetic Resonance Characterization
The ¹³C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon skeleton and substitution patterns. The morpholine ring carbons appear at distinct chemical shift regions, with the carbon adjacent to nitrogen typically resonating around 47-52 ppm and the oxygen-adjacent carbon appearing at 66-67 ppm [8] [7]. These chemical shifts are characteristic of the morpholine heterocycle and serve as diagnostic indicators.
The aromatic carbon signals span the 115-165 ppm region, with the quaternary carbons of the aromatic rings showing distinct patterns. The fluorine-bearing aromatic carbon exhibits characteristic carbon-fluorine coupling, appearing as a doublet with ¹JCF coupling constants of approximately 240-250 Hz [10] [3]. The ortho and meta carbons to fluorine show ²JCF and ³JCF coupling patterns, respectively, with coupling constants of 20-25 Hz and 8-12 Hz [3].
Fluorine-19 Nuclear Magnetic Resonance Insights
The ¹⁹F Nuclear Magnetic Resonance spectrum represents the most sensitive technique for fluorine-containing compounds, providing exceptional resolution and chemical shift dispersion [10] [3]. The fluorine atom in the 4-fluorophenyl substituent typically resonates between -110 to -120 ppm relative to trifluoroacetic acid, with the exact chemical shift depending on the electronic environment and conformational effects [2] [3].
The ¹⁹F Nuclear Magnetic Resonance spectrum also reveals long-range coupling interactions with both carbon and proton nuclei. The fluorine-proton coupling constants provide valuable information about the spatial relationships within the molecule, with ortho-coupling (³JHF) typically ranging from 8-12 Hz and meta-coupling (⁴JHF) appearing as smaller constants of 2-4 Hz [10] [3]. These coupling patterns serve as diagnostic tools for confirming the substitution pattern and assessing conformational preferences.
High-Resolution Mass Spectrometry serves as the definitive technique for molecular ion confirmation and elemental composition determination [11] [12]. For 2-(4-Fluorophenyl)-6-phenylmorpholine, the expected molecular ion peak appears at m/z 258.1289 [M+H]⁺ under positive electrospray ionization conditions [13] [7].
The fragmentation pattern provides structural information through characteristic neutral losses and rearrangement processes. Common fragmentation pathways include the loss of the phenyl group (77 mass units), morpholine ring opening with loss of ethylene oxide (44 mass units), and fluorine elimination processes [11] [12]. The presence of fluorine creates distinctive isotope patterns and fragmentation behaviors that aid in structural confirmation.
Advanced mass spectrometric techniques such as tandem mass spectrometry provide additional structural information through collision-induced dissociation experiments. The fragmentation patterns observed in these experiments correlate with the molecular structure and can be used to distinguish between positional isomers and confirm the substitution pattern [11] [12].
X-ray crystallographic analysis provides unambiguous three-dimensional structural information and represents the gold standard for solid-state structural determination [14] [15] [16]. Morpholine derivatives typically crystallize in various space groups, with the morpholine ring adopting chair conformations that minimize steric interactions [14] [17].
The crystal structure analysis reveals important conformational preferences and intermolecular interactions. The morpholine ring in 2-(4-Fluorophenyl)-6-phenylmorpholine adopts a chair conformation with the aromatic substituents occupying equatorial positions to minimize steric strain [14] [15]. The fluorine atom participates in weak hydrogen bonding interactions and halogen bonding with neighboring molecules, contributing to crystal packing stability [14] [16].
Bond length and angle analysis provides quantitative geometric parameters. The carbon-nitrogen bond lengths in the morpholine ring typically range from 1.45-1.48 Å, while the carbon-oxygen bonds measure approximately 1.42-1.44 Å [15] [17]. The aromatic carbon-carbon bond lengths fall within the expected range of 1.38-1.40 Å, with slight variations due to fluorine substitution effects [14] [15].
Packing analysis reveals the intermolecular interactions that stabilize the crystal lattice. Common interactions include nitrogen-hydrogen...oxygen hydrogen bonds, carbon-hydrogen...fluorine contacts, and π-π stacking interactions between aromatic rings [14] [16] [17]. These interactions influence the physical properties and may correlate with biological activity patterns.
Density Functional Theory calculations provide theoretical insights into molecular geometry, electronic structure, and energetic properties [18] [19] [20]. The B3LYP functional with 6-31G(d,p) basis set represents a well-established computational approach for morpholine derivatives, providing reliable geometric parameters and vibrational frequencies [18] [21].
Geometry optimization calculations reveal the preferred conformational states and energetic relationships between different conformers. The morpholine ring adopts a chair conformation in the gas phase, consistent with experimental observations from X-ray crystallography [18] [22]. The aromatic substituents prefer equatorial orientations to minimize steric interactions and maximize conjugative stabilization [20] [21].
Electronic structure analysis through frontier molecular orbital calculations provides insights into reactivity patterns and electronic properties. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gap serves as an indicator of chemical stability and reactivity [18] [21]. Natural Bond Orbital analysis reveals charge distribution patterns and hybridization states, providing detailed information about bonding characteristics [19] [21].
Vibrational frequency calculations validate the optimized geometries and provide theoretical infrared spectra for comparison with experimental data. The calculated frequencies typically require scaling factors (0.96-0.97 for B3LYP/6-31G(d,p)) to match experimental observations [18] [21]. Characteristic vibrational modes include morpholine ring breathing, carbon-nitrogen stretching, and aromatic carbon-carbon stretching frequencies.
Molecular Dynamics simulations provide dynamic information about conformational flexibility and time-dependent behavior [23] [24] [25]. These calculations reveal the accessible conformational space and transition barriers between different molecular conformations. The morpholine ring exhibits chair-boat interconversion dynamics with energy barriers typically ranging from 5-15 kcal/mol [22] [25].
Solvation effects significantly influence conformational preferences and dynamic behavior. Explicit solvent molecular dynamics simulations reveal how water molecules interact with the morpholine oxygen and nitrogen atoms, affecting conformational populations and hydrogen bonding patterns [24] [25]. The fluorine atom participates in unique solvation interactions that influence molecular dynamics trajectories.
Temperature-dependent simulations provide insights into thermal stability and conformational dynamics at physiologically relevant temperatures. Root Mean Square Deviation analysis quantifies structural flexibility, while Root Mean Square Fluctuation calculations identify the most mobile regions of the molecule [23] [24]. These parameters correlate with experimental observations of molecular behavior in solution.